Scillascillol

Description

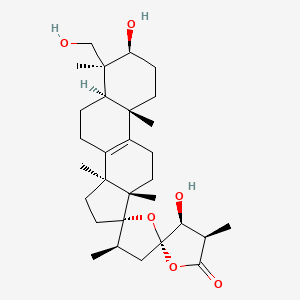

Structure

2D Structure

3D Structure

Properties

InChI |

InChI=1S/C30H46O6/c1-17-15-30(23(33)18(2)24(34)35-30)36-29(17)14-13-27(5)20-7-8-21-25(3,19(20)9-12-28(27,29)6)11-10-22(32)26(21,4)16-31/h17-18,21-23,31-33H,7-16H2,1-6H3/t17-,18-,21-,22+,23+,25-,26-,27+,28+,29+,30-/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSGBWZNJGIOHF-WCUHBYDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C(C(=O)O2)C)O)OC13CCC4(C3(CCC5=C4CCC6C5(CCC(C6(C)CO)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@H]([C@H](C(=O)O2)C)O)O[C@@]13CC[C@@]4([C@@]3(CCC5=C4CC[C@@H]6[C@@]5(CC[C@@H]([C@]6(C)CO)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Scillascillol: A Technical Overview of a Novel Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scillascillol is a naturally occurring triterpenoid isolated from the whole plants of Scilla scilloides, a bulbous perennial herb.[1] As a member of the diverse triterpenoid class of compounds, this compound holds potential for further scientific investigation due to the established broad biological activities of this chemical family. This document provides a summary of the currently available technical information on this compound.

Chemical Structure and Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that some of the data are predicted values and await experimental verification.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2023822-39-9 | [1][2] |

| Molecular Formula | C30H46O6 | [1][2] |

| Molecular Weight | 502.69 g/mol | [1][2] |

| IUPAC Name | Lanost-8-en-26-oic acid, 17,23-epoxy-3,23,24,28-tetrahydroxy-, γ-lactone, (3β,4β,23S,24S,25R)- | [2] |

| Physical Description | Powder | [1] |

| Boiling Point (Predicted) | 657.0 ± 55.0 °C | [2] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 13.16 ± 0.70 | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [1] |

Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and synthesis of this compound are not currently available in published literature. General methods for the isolation of triterpenoids from plant sources typically involve extraction with organic solvents, followed by chromatographic separation techniques.

Biological Activity and Mechanism of Action

As of the latest available information, there are no specific studies detailing the biological activities or the mechanism of action of this compound. The genus Scilla is known to produce a variety of bioactive compounds, including those with antimicrobial and anticancer properties; however, the specific biological profile of this compound remains to be investigated.

Signaling Pathways

There is currently no information available regarding the signaling pathways modulated by this compound.

Logical Relationships and Workflows

Due to the limited data on this compound's biological activity and mechanism of action, the creation of diagrams for signaling pathways or experimental workflows is not feasible at this time. A generalized workflow for the investigation of a novel natural product like this compound is presented below.

Caption: Generalized workflow for natural product drug discovery.

Conclusion

This compound is a structurally defined triterpenoid from Scilla scilloides with potential for biological activity. However, a comprehensive understanding of its chemical and biological properties is currently hampered by the lack of publicly available experimental data. Further research is required to determine its physical constants, detailed spectroscopic characteristics, and to explore its pharmacological potential. The scientific community would benefit from studies detailing its synthesis, isolation protocols, and in-depth biological evaluations.

References

- 1. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Passicol, an antibacterial and antifungal agent produced by Passiflora plant species: qualitative and quantitative range of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. florajournal.com [florajournal.com]

In-Depth Technical Guide: Scillascillol (CAS Number: 2023822-39-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scillascillol, a lanostane-type triterpenoid with the CAS number 2023822-39-9, is a natural product isolated from the whole plants of Scilla scilloides. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, isolation, and structural elucidation. While specific quantitative biological activity data for this compound remains limited in publicly accessible literature, this guide also explores the known pharmacological activities of related compounds and extracts from the Scilla genus, suggesting potential areas for future investigation.

Chemical and Physical Properties

This compound is a complex triterpenoid molecule. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2023822-39-9 | [1] |

| Molecular Formula | C30H46O6 | [1] |

| Molecular Weight | 502.69 g/mol | [1] |

| IUPAC Name | Lanost-8-en-26-oic acid, 17,23-epoxy-3,23,24,28-tetrahydroxy-, γ-lactone, (3β,4β,23S,24S,25R)- | [1] |

| Compound Type | Lanostane-type Triterpenoid | [2][3] |

| Natural Source | Whole plants of Scilla scilloides | [2][3] |

Isolation and Structural Elucidation

The primary method for obtaining this compound is through extraction from its natural source, Scilla scilloides. The isolation and structural determination of this compound were first described by Ren et al. in 2015.[2][3]

Experimental Protocol: Isolation of this compound

The following is a generalized workflow for the isolation of triterpenoids from plant material, based on common phytochemical practices. The specific details for this compound would be found in the primary literature.

Caption: Generalized workflow for isolating this compound.

Structural Characterization

The structure of this compound was elucidated using extensive spectroscopic studies.[2][3] These techniques are fundamental in natural product chemistry for determining the precise arrangement of atoms within a molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and the connectivity of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and confirm the molecular weight.

Biological Activity and Therapeutic Potential

As of the latest available data, there is a notable absence of specific quantitative biological activity data (e.g., IC50, EC50 values) for pure this compound in peer-reviewed literature. However, the broader context of research on Scilla species and lanostane-type triterpenoids suggests promising avenues for investigation.

Reported Activities of Scilla Genus and Related Compounds

Extracts from the Scilla genus, and other compounds isolated from Scilla scilloides, have demonstrated a range of biological activities, as detailed in the table below.

| Biological Activity | Compound/Extract | Source |

| Anti-tumor | Eucosterol oligoglycosides from S. scilloides | [4] |

| Antimicrobial | Methanol extract of S. scilloides bulbs | [5] |

| Anti-inflammatory | Extracts from Scilla species | [2] |

| Antioxidant | Extracts from Scilla species | [2] |

These findings suggest that this compound may possess similar properties, and further research is warranted to evaluate its specific bioactivities.

Potential Signaling Pathways for Investigation

Given the known activities of other triterpenoids, several signaling pathways could be relevant to the mechanism of action of this compound. The diagram below illustrates a hypothetical workflow for investigating the anti-inflammatory and cytotoxic potential of this compound.

Caption: A potential workflow for studying this compound's bioactivity.

Future Directions

The study of this compound is still in its early stages. To fully understand its therapeutic potential, the following areas of research are critical:

-

Quantitative Biological Evaluation: A systematic evaluation of this compound's activity in a panel of in vitro assays is necessary to determine its potency and spectrum of action.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a potential therapeutic agent.

-

In Vivo Studies: Following promising in vitro results, evaluation in animal models of disease will be essential to assess efficacy and safety.

-

Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for research and the generation of analogs with improved properties.

Conclusion

This compound is a structurally interesting lanostane-type triterpenoid from Scilla scilloides. While current knowledge about its specific biological activities is limited, the pharmacological profile of related compounds suggests that it is a promising candidate for further investigation, particularly in the areas of oncology and inflammatory diseases. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing natural product.

References

Unveiling the Natural Origins of Scillascillol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide illuminates the natural sources of Scillascillol, a lanostane-type triterpenoid. The primary documented natural origin of this compound is the plant Scilla scilloides. This document provides a comprehensive overview of its isolation from this source, alongside a broader examination of the biosynthesis of related triterpenoids, offering valuable insights for natural product researchers and drug development professionals.

Natural Source and Isolation of this compound

This compound has been identified as a natural constituent of the whole plant of Scilla scilloides (also known as Barnardia japonica), a bulbous perennial herb belonging to the Asparagaceae family. The isolation of this compound, along with other lanostane-type triterpenoids, was detailed in a study focused on the chemical constituents of this plant.

Experimental Protocol for Isolation from Scilla scilloides

The following protocol outlines the general methodology for the extraction and isolation of lanostane-type triterpenoids from Scilla scilloides, from which this compound was identified.

1. Extraction:

-

The air-dried and powdered whole plants of Scilla scilloides are subjected to extraction with 95% ethanol at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

2. Fractionation:

-

The ethanolic residue is suspended in water and subsequently partitioned with petroleum ether and ethyl acetate.

-

The ethyl acetate fraction, containing the triterpenoids, is concentrated to dryness.

3. Chromatographic Separation:

-

The ethyl acetate extract undergoes repeated column chromatography on silica gel.

-

Gradient elution is typically employed, starting with a non-polar solvent system (e.g., chloroform-methanol mixtures of increasing polarity) to separate compounds based on their polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of these combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, often utilizing different solvent systems.

-

Final purification to yield pure compounds like this compound is often accomplished using preparative high-performance liquid chromatography (HPLC).

4. Structure Elucidation:

-

The chemical structure of the isolated this compound is determined through extensive spectroscopic analysis, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity and stereochemistry of the molecule.

-

Quantitative Data

While the specific yield of this compound from the initial extraction is not detailed in the available literature, the following table summarizes the compounds isolated from Scilla scilloides in the primary study. This provides context to the phytochemical profile of the plant.

| Compound Name | Compound Type | Source Organism |

| This compound | Lanostane-type triterpenoid | Scilla scilloides |

| Scillascillone | Lanostane-type triterpenoid | Scilla scilloides |

| Scillascilloside B-1 | Norlanostane-triterpene glycoside | Scilla scilloides |

Biosynthesis of Lanostane-Type Triterpenoids

While the specific biosynthetic pathway of this compound has not been elucidated, it is understood to follow the general pathway for lanostane-type triterpenoids in plants. This pathway is a branch of the isoprenoid pathway.

The biosynthesis begins with the cyclization of 2,3-oxidosqualene. In plants, this is primarily catalyzed by cycloartenol synthase to produce cycloartenol, which is a key precursor for phytosterols. However, in some plants and fungi, lanosterol synthase catalyzes the formation of lanosterol, the direct precursor to lanostane-type triterpenoids.

Following the formation of the lanostane skeleton, a series of post-cyclization modifications occur, catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s), reductases, and glycosyltransferases. These modifications, including hydroxylations, oxidations, and glycosylations, lead to the vast diversity of lanostane-type triterpenoids found in nature, including this compound.

Visualizing the Biosynthetic and Isolation Pathways

To further clarify these complex processes, the following diagrams illustrate the generalized biosynthetic pathway of lanostane-type triterpenoids and a typical experimental workflow for their isolation.

The Scillascillol Biosynthesis Pathway: A Hypothetical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Scillascillol, a complex triterpenoid with significant therapeutic potential. While the complete pathway has yet to be fully elucidated, this document synthesizes current knowledge of triterpenoid biosynthesis to present a scientifically grounded hypothetical pathway. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of novel bioactive compounds.

Introduction to this compound

This compound is a lanostane-type triterpenoid isolated from Scilla scilloides. Its intricate structure, featuring multiple hydroxyl groups, an epoxide ring, and a γ-lactone, suggests a complex biosynthetic origin. Triterpenoids are a large and diverse class of natural products derived from the C30 precursor squalene.[1] Their biosynthesis is of significant interest due to their wide range of biological activities.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to begin with the well-established mevalonate (MVA) pathway, leading to the formation of the universal isoprene units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are then assembled into the linear C30 hydrocarbon, squalene. The subsequent steps are proposed as follows:

Step 1: Epoxidation of Squalene

Squalene undergoes epoxidation to form 2,3-oxidosqualene. This reaction is catalyzed by the enzyme squalene epoxidase (SE) .

Step 2: Cyclization to Lanosterol

2,3-oxidosqualene is cyclized to the tetracyclic triterpenoid, lanosterol, by the enzyme lanosterol synthase (LAS) .[2] This cyclization is a complex process involving a series of carbocation intermediates.[2]

Step 3: Post-Cyclization Modifications

The lanosterol backbone is then proposed to undergo a series of modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes, to yield this compound. These modifications are predicted to include:

-

Hydroxylations: Introduction of hydroxyl groups at various positions on the lanostane skeleton.

-

Epoxidation: Formation of the 17,23-epoxy bridge.

-

Oxidation and Lactonization: Oxidation of a methyl group to a carboxylic acid, followed by intramolecular esterification to form the γ-lactone ring.

The precise sequence and the specific enzymes involved in these latter steps are yet to be experimentally determined.

Caption: Proposed biosynthetic pathway of this compound.

Data Presentation: Representative Quantitative Data in Triterpenoid Biosynthesis

While specific quantitative data for the this compound pathway is unavailable, the following tables summarize representative data from studies on other triterpenoid biosynthetic pathways, particularly those involving metabolic engineering in yeast. This data provides a benchmark for expected enzyme performance and product yields.

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Lanosterol Synthase | Homo sapiens | 2,3-Oxidosqualene | 5.0 | 0.17 | [3] |

| β-Amyrin Synthase | Glycyrrhiza glabra | 2,3-Oxidosqualene | 25 | 0.04 | N/A |

| CYP716A12 (β-amyrin C-28 oxidase) | Medicago truncatula | β-Amyrin | 12.5 | 0.23 | [4] |

Table 1: Representative Kinetic Data of Key Enzymes in Triterpenoid Biosynthesis.

| Product | Host Organism | Titer (mg/L) | Cultivation Condition | Reference |

| Sclareol | Saccharomyces cerevisiae | 11,400 | Fed-batch fermentation | [5] |

| Carnosic Acid | Saccharomyces cerevisiae | 75.18 | 5 L fed-batch fermentation | [1] |

| Oleanolic Acid | Nicotiana benthamiana | ~130 (µg/g FW) | Transient expression | [4][6] |

Table 2: Representative Titers of Triterpenoids Produced via Metabolic Engineering.

Experimental Protocols: A General Guide

The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Identification and Cloning of Candidate Genes

-

Transcriptome Sequencing: Perform RNA-seq on Scilla scilloides tissues actively producing this compound to identify candidate genes, particularly those encoding oxidosqualene cyclases (OSCs) and cytochrome P450s (CYP450s).

-

Gene Isolation: Based on sequence homology to known triterpenoid biosynthetic genes, design primers to amplify and clone the full-length cDNA of candidate genes.

References

- 1. Metabolic Engineering of Saccharomyces cerevisiae for Heterologous Carnosic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lanosterol synthase - Wikipedia [en.wikipedia.org]

- 3. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]

An In-depth Examination of the Chemistry, Biosynthesis, and Pharmacological Potential of Lanostane-Type Triterpenoids from Scilla

Introduction

The genus Scilla, belonging to the Asparagaceae family, encompasses a diverse group of bulbous perennial plants with a rich history in traditional medicine. Phytochemical investigations of Scilla species have revealed a wealth of bioactive secondary metabolites, with particular interest in a class of compounds known as lanostane-type triterpenoids. Among these, Scillascillol, a novel triterpenoid isolated from Scilla scilloides, has garnered attention for its unique chemical structure and potential pharmacological activities. This technical guide provides a comprehensive overview of this compound and related triterpenoids found in the Scilla genus, targeting researchers, scientists, and professionals in the field of drug development. The guide will delve into the structural diversity, biosynthetic pathways, and reported biological activities of these compounds, with a focus on their potential as therapeutic agents.

Chemical Structures and Diversity

The triterpenoids isolated from the Scilla genus are predominantly of the lanostane-type. Lanostane is a tetracyclic triterpenoid that serves as a precursor for the biosynthesis of steroids in animals and fungi. In plants, a variety of modifications to the lanostane skeleton lead to a diverse array of bioactive compounds.

This compound , isolated from the whole plants of Scilla scilloides, is a notable example of a lanostane-type triterpenoid from this genus. Its structure was elucidated through extensive spectroscopic studies, including 2D NMR.

In addition to this compound, other related triterpenoids have been identified in various Scilla species, including:

-

Lanostane-type triterpenoid glycosides: These are complex molecules where sugar moieties are attached to the triterpenoid aglycone. Several such glycosides have been isolated from Scilla peruviana.

-

Norlanostane-type triterpenoids: These are lanostane derivatives that have lost one or more carbon atoms from the parent skeleton.

-

Rearranged lanostane triterpenoids: In these compounds, the lanostane skeleton has undergone rearrangement, leading to unique structural features.

The structural diversity of these compounds, arising from variations in oxidation patterns, substitutions, and glycosylation, contributes to their wide range of biological activities.

Biosynthesis of Lanostane-Type Triterpenoids

The biosynthesis of lanostane-type triterpenoids in plants follows the mevalonate (MVA) pathway, a fundamental route for the production of isoprenoids. The key steps are outlined below:

-

Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The pathway begins with the synthesis of these five-carbon building blocks from acetyl-CoA.

-

Synthesis of Squalene: IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined tail-to-tail to produce the 30-carbon linear hydrocarbon, squalene.

-

Cyclization of Squalene: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is then cyclized by the enzyme lanosterol synthase to form the characteristic tetracyclic lanostane skeleton.

-

Post-cyclization Modifications: The lanostane skeleton undergoes a series of enzymatic modifications, including oxidation, reduction, hydroxylation, and glycosylation, catalyzed by enzymes such as cytochrome P450 monooxygenases and glycosyltransferases. These modifications give rise to the vast diversity of lanostane-type triterpenoids observed in nature.

Quantitative Data

| Compound (from Scilla peruviana) | Compound Type | Biological Activity | IC50 (mM)[1] |

| Compound 2 | Rearranged pentacyclic-lanosterol glycoside | Pancreatic Lipase Inhibition | 0.84 ± 0.029 |

| Compound 3 | Rearranged pentacyclic-lanosterol glycoside | Pancreatic Lipase Inhibition | 0.59 ± 0.020 |

| Scillascilloside D-2 (Compound 6) | Hexacyclic-lanosterol glycoside | Pancreatic Lipase Inhibition | 0.81 ± 0.029 |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency.

Biological Activities and Potential Therapeutic Applications

Triterpenoids from the Scilla genus have been reported to exhibit a range of biological activities, suggesting their potential for development as therapeutic agents.

Pancreatic Lipase Inhibition

Several lanostane-type triterpenoid glycosides from Scilla peruviana have demonstrated significant inhibitory activity against pancreatic lipase[1]. Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. Inhibition of this enzyme is a validated therapeutic strategy for the management of obesity. The data presented in the quantitative data table highlight the potential of these compounds as anti-obesity agents. The mechanism of action is believed to involve the binding of the triterpenoid to the active site of the lipase, preventing the hydrolysis of triglycerides.

Cyclic AMP Phosphodiesterase (PDE) Inhibition

Some triterpenoids from Scilla have been shown to inhibit cyclic AMP (cAMP) phosphodiesterase. PDEs are enzymes that degrade the second messenger molecule cAMP, which plays a crucial role in various cellular signaling pathways. By inhibiting PDE, these compounds can increase intracellular cAMP levels, leading to a range of physiological effects. PDE inhibitors are used in the treatment of various conditions, including inflammatory diseases, cardiovascular disorders, and neurological conditions. The specific PDE subtypes targeted by Scilla triterpenoids and the therapeutic implications of this activity require further investigation.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of this compound and related triterpenoids.

Extraction and Isolation of Triterpenoids from Scilla Bulbs

A general workflow for the extraction and isolation of triterpenoids from Scilla bulbs is depicted below. The specific solvents and chromatographic conditions may be optimized depending on the target compounds.

Detailed Protocol for Extraction from Scilla peruviana Bulbs:

-

Extraction: Dried and powdered bulbs are extracted with methanol at room temperature.

-

Solvent Partitioning: The concentrated methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Chromatography: The resulting fractions are subjected to a series of chromatographic techniques, including silica gel column chromatography, octadecylsilyl (ODS) column chromatography, and high-performance liquid chromatography (HPLC) to isolate the pure compounds.

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Pancreatic Lipase Inhibition Assay

The inhibitory activity of the isolated compounds against pancreatic lipase can be determined using a colorimetric assay.

Principle: The assay measures the hydrolysis of a substrate, such as p-nitrophenyl butyrate (pNPB), by pancreatic lipase, which releases p-nitrophenol, a colored product that can be quantified spectrophotometrically.

Protocol Outline:

-

Enzyme Solution: A solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCl) is prepared.

-

Test Compound Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound (or a positive control like Orlistat).

-

Substrate Addition: The reaction is initiated by adding the substrate solution (pNPB).

-

Absorbance Measurement: The increase in absorbance at a specific wavelength (e.g., 405 nm) due to the formation of p-nitrophenol is monitored over time.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the control (enzyme and substrate without inhibitor).

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cyclic AMP Phosphodiesterase (PDE) Inhibition Assay

The inhibitory effect of compounds on PDE activity can be assessed using various methods, including radioisotope-based assays or commercially available kits.

Principle: These assays typically measure the conversion of radiolabeled cAMP to AMP by the PDE enzyme.

Protocol Outline (Radioisotope-based):

-

Enzyme Preparation: A preparation of PDE from a relevant tissue source is obtained.

-

Reaction Mixture: The reaction mixture contains the PDE enzyme, radiolabeled cAMP (e.g., [3H]cAMP), and various concentrations of the test compound.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

-

Separation of Products: The reaction is terminated, and the product ([3H]AMP) is separated from the unreacted substrate ([3H]cAMP), often using chromatography or selective precipitation.

-

Quantification: The amount of [3H]AMP formed is quantified using liquid scintillation counting.

-

Calculation of Inhibition and IC50: The percentage of inhibition and the IC50 value are calculated as described for the lipase assay.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and related triterpenoids are attributed to their interaction with specific molecular targets, leading to the modulation of cellular signaling pathways.

Pancreatic Lipase Inhibition Pathway

The inhibition of pancreatic lipase by Scilla triterpenoids directly impacts the digestive process, leading to a reduction in the absorption of dietary fats. This can have downstream effects on lipid metabolism and energy balance.

cAMP Signaling Pathway Modulation

By inhibiting cAMP phosphodiesterase, Scilla triterpenoids can potentiate signaling pathways that are dependent on this second messenger. An increase in intracellular cAMP can activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

References

An In-depth Technical Guide on the Core Mechanism of Action of Gracillin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Scillascillol" did not yield any relevant scientific information, suggesting it may be a hypothetical or erroneous term. This guide has been prepared on the natural compound Gracillin , a subject with a documented body of research aligning with the user's interest in anti-cancer mechanisms of action.

Executive Summary

Gracillin, a steroidal saponin, has emerged as a potent anti-cancer agent with significant activity against various malignancies, most notably colorectal cancer (CRC). Its primary mechanism of action involves the direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] By preventing the phosphorylation and subsequent nuclear translocation of STAT3, Gracillin effectively downregulates the expression of numerous target genes essential for tumor cell proliferation, survival, and migration.[1][3] This targeted action, combined with its ability to induce apoptosis and inhibit tumor growth in vivo, positions Gracillin as a promising candidate for further preclinical and clinical investigation.[1][4]

Core Mechanism of Action: STAT3 Pathway Inhibition

The anti-neoplastic activity of Gracillin is primarily attributed to its targeted disruption of the STAT3 signaling cascade. STAT3 is a transcription factor that is frequently overactivated in a wide range of cancers and plays a pivotal role in tumor progression.[5] Gracillin exerts its inhibitory effects through the following key mechanisms:

-

Inhibition of STAT3 Phosphorylation: The activation of STAT3 is critically dependent on its phosphorylation at the tyrosine 705 residue (Tyr705) by upstream kinases such as Janus kinases (JAKs) and Src family kinases. Gracillin has been demonstrated to significantly reduce the levels of phosphorylated STAT3 (p-STAT3) in CRC cells.[1][3] This action effectively prevents the subsequent dimerization of STAT3 monomers.

-

Prevention of Nuclear Translocation: Following phosphorylation and dimerization, p-STAT3 translocates from the cytoplasm to the nucleus to act as a transcription factor. Studies have shown that Gracillin treatment, particularly in the presence of IL-6 (a potent STAT3 activator), inhibits the accumulation of p-STAT3 in the nucleus of cancer cells.[1][3]

-

Downregulation of STAT3 Target Genes: By preventing the nuclear function of STAT3, Gracillin leads to the decreased expression of its downstream target genes. These genes are crucial for cancer cell function and include regulators of cell cycle progression (e.g., Cyclin D1), apoptosis (e.g., Bcl-2, Survivin), and angiogenesis.

This multi-faceted inhibition of the STAT3 pathway culminates in reduced cell viability, decreased migratory capacity, and the induction of programmed cell death (apoptosis) in cancer cells.[1]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the molecular pathway targeted by Gracillin and a typical experimental workflow for its evaluation.

Caption: Gracillin inhibits the STAT3 pathway by blocking phosphorylation and nuclear translocation.

Caption: Experimental workflow for evaluating the anti-cancer effects of Gracillin.

Quantitative Data Summary

The inhibitory effects of Gracillin have been quantified across several colorectal cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of Gracillin in Human CRC Cell Lines

| Cell Line | IC₅₀ Value (µmol/L) after 48h | Description |

|---|---|---|

| RKO | 3.118 | Human colorectal carcinoma |

| SW480 | 2.671 | Human colorectal adenocarcinoma |

| HCT116 | 5.473 | Human colorectal carcinoma |

Data derived from MTT assays assessing cell viability.[1]

Table 2: In Vivo Efficacy of Gracillin in a Xenograft Model

| Treatment Group | Dosage (mg/kg) | Tumor Volume Reduction | Tumor Weight Reduction |

|---|---|---|---|

| Control | Vehicle | - | - |

| Gracillin | 1 | Significant | Significant |

| Gracillin | 2 | Dose-dependent, significant | Dose-dependent, significant |

Data reflects outcomes from a xenograft model established with human CRC cells in immunodeficient mice.[1]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methods described in the primary literature.[1]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Human CRC cells (RKO, SW480, HCT116) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and cultured overnight to allow for attachment.

-

Treatment: Cells are treated with various concentrations of Gracillin (typically in a range from 0 to 20 µmol/L) dissolved in DMSO. A vehicle control (DMSO only) is included. The final DMSO concentration should be kept below 0.1%.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The culture medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) is calculated using software such as GraphPad Prism.[1]

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as STAT3 and p-STAT3.

-

Cell Lysis: CRC cells are treated with Gracillin for a specified time (e.g., 12-24 hours). For pathway activation studies, cells may be stimulated with IL-6 (e.g., 25 ng/mL) for 30 minutes prior to harvesting. Cells are then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

CRC Xenograft Mouse Model

This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.

-

Animal Model: Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old) are used to prevent rejection of human tumor cells.

-

Cell Implantation: A suspension of human CRC cells (e.g., 5 x 10⁶ HCT116 cells) in sterile PBS or medium is injected subcutaneously into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (Length × Width²)/2.

-

Randomization and Treatment: Mice are randomly assigned to control and treatment groups. Gracillin, dissolved in a suitable vehicle, is administered (e.g., via intraperitoneal injection) at specified doses (e.g., 1 mg/kg or 2 mg/kg) on a defined schedule (e.g., every other day).[1] The control group receives the vehicle alone.

-

Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.

-

Endpoint: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

References

- 1. Gracillin shows potent efficacy against colorectal cancer through inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gracillin shows potent efficacy against colorectal cancer through inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of STAT3 integrates common profibrotic pathways to promote fibroblast activation and tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Biological Activities of Lanostane Triterpenoids from the Genus Scilla

A Note to Researchers, Scientists, and Drug Development Professionals:

Initial investigations into the biological activities of a specific lanostane-type triterpenoid, Scillascillol, isolated from Scilla scilloides, have revealed a significant gap in the currently available scientific literature. While the isolation of this compound has been reported, detailed studies on its specific biological activities, including quantitative data, experimental protocols, and associated signaling pathways, are not publicly accessible at this time.

This guide, therefore, broadens its scope to provide a comprehensive overview of the known biological activities of other structurally related lanostane triterpenoids isolated from plants of the Scilla genus. The data presented herein offers valuable insights into the potential therapeutic applications of this class of compounds and may serve as a foundational resource for future research into this compound and its analogues.

Biological Activities of Scilla-derived Lanostane Triterpenoids

Phytochemical investigations into various Scilla species have led to the isolation and characterization of several lanostane-type triterpenoids. These compounds have been evaluated for a range of biological activities, with the most notable being their potential as antimicrobial, anti-inflammatory, antioxidant, and anti-tumor agents.[1]

Pancreatic Lipase Inhibitory Activity

A study on the chemical constituents of the bulbs of Scilla peruviana identified several lanosterol-type triterpene glycosides with significant pancreatic lipase inhibitory activity.[2][3] Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, and its inhibition is a validated therapeutic strategy for the management of obesity.

Quantitative Data on Pancreatic Lipase Inhibition by Scilla peruviana Triterpenoids

| Compound | IC50 (mM) |

| Compound 2 | 0.84 ± 0.029 |

| Compound 3 | 0.59 ± 0.020 |

| Compound 6 | 0.81 ± 0.029 |

| Cetilistat (Positive Control) | 1.43 ± 0.052 µM |

| Data from in vitro concentration-dependent assays.[2] |

Experimental Protocol for Pancreatic Lipase Inhibitory Activity Assay

The pancreatic lipase inhibitory activity of the isolated lanosterol-type triterpene glycosides was assessed using a commercially available kit. The general workflow for such an assay is outlined below.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the broader class of triterpenoids is known to interact with various cellular signaling cascades. Based on the observed biological activities of related compounds, potential (though currently hypothetical for this compound) signaling pathway interactions could include those involved in inflammation and cancer.

Hypothetical Signaling Pathway Interaction for Anti-Inflammatory Effects

Triterpenoids have been reported to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway. Inhibition of this pathway can lead to a downstream reduction in the expression of pro-inflammatory cytokines.

Future Directions

The preliminary data on lanostane triterpenoids from Scilla species are promising and warrant further investigation. Future research should focus on:

-

Isolation and Biological Screening of this compound: A top priority is to conduct comprehensive biological screening of purified this compound to determine its specific activities.

-

Mechanism of Action Studies: For any identified activities, detailed mechanistic studies are required to elucidate the underlying signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogues and subsequent biological evaluation will be crucial for identifying the key structural features responsible for its activity and for optimizing its therapeutic potential.

This guide will be updated as new information on the biological activities of this compound and related compounds becomes available.

References

Navigating the Physicochemical Landscape of Scillascillol: A Technical Guide to Solubility and Stability

Disclaimer: Publicly available scientific literature does not currently provide specific quantitative data on the solubility and stability of Scillascillol. As a result, the following technical guide serves as a comprehensive template, outlining the standard methodologies, data presentation, and analyses that are crucial for the characterization of a research compound like this compound. The tables and figures presented herein are illustrative and do not represent actual experimental data for this compound.

Introduction

This compound is a triterpenoid that has been isolated from the plants of the Scilla genus. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties is fundamental for drug development. This guide provides a framework for assessing the aqueous and non-aqueous solubility of this compound, as well as its stability under various stress conditions. Such data is critical for formulation development, pharmacokinetic studies, and ensuring the integrity of the molecule throughout its lifecycle.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections and tables provide a template for the comprehensive assessment of this compound's solubility.

Aqueous Solubility

Aqueous solubility is typically assessed across a physiologically relevant pH range to predict its behavior in the gastrointestinal tract and other biological fluids.

Table 1: Aqueous Solubility of this compound

| pH | Buffer System (Concentration) | Temperature (°C) | Solubility (µg/mL) | Method |

| 2.0 | HCl | 25 | Data Not Available | HPLC-UV |

| 4.5 | Acetate (50 mM) | 25 | Data Not Available | HPLC-UV |

| 6.8 | Phosphate (50 mM) | 25 | Data Not Available | HPLC-UV |

| 7.4 | Phosphate (50 mM) | 25 | Data Not Available | HPLC-UV |

| 9.0 | Borate (50 mM) | 25 | Data Not Available | HPLC-UV |

Non-Aqueous and Co-solvent Solubility

For formulation purposes, particularly for parenteral and topical delivery, solubility in various organic solvents and co-solvent systems is essential.

Table 2: Solubility of this compound in Organic Solvents and Co-solvent Systems

| Solvent/Co-solvent System | Ratio (v/v) | Temperature (°C) | Solubility (mg/mL) | Method |

| Ethanol | N/A | 25 | Data Not Available | HPLC-UV |

| Propylene Glycol | N/A | 25 | Data Not Available | HPLC-UV |

| DMSO | N/A | 25 | Data Not Available | HPLC-UV |

| PEG 400 | N/A | 25 | Data Not Available | HPLC-UV |

| Ethanol:Water | 50:50 | 25 | Data Not Available | HPLC-UV |

| Propylene Glycol:Water | 30:70 | 25 | Data Not Available | HPLC-UV |

Stability Profile

Stability testing is crucial to identify the optimal storage conditions, shelf-life, and potential degradation pathways of this compound.

Solid-State Stability

The solid-state stability of this compound would be evaluated under accelerated and long-term storage conditions as per ICH guidelines.

Table 3: Solid-State Stability of this compound

| Condition | Duration | Appearance | Purity (%) (by HPLC) | Degradants (%) |

| 40°C / 75% RH | 1 month | Data Not Available | Data Not Available | Data Not Available |

| 3 months | Data Not Available | Data Not Available | Data Not Available | |

| 6 months | Data Not Available | Data Not Available | Data Not Available | |

| 25°C / 60% RH | 6 months | Data Not Available | Data Not Available | Data Not Available |

| 12 months | Data Not Available | Data Not Available | Data Not Available |

Solution-State Stability

The stability of this compound in solution is critical for the development of liquid formulations and for interpreting in vitro and in vivo experimental results.

Table 4: Solution-State Stability of this compound in pH 7.4 Buffer

| Temperature (°C) | Duration | Concentration (µg/mL) | Purity (%) (by HPLC) | Degradants (%) |

| 4 | 24 hours | Data Not Available | Data Not Available | Data Not Available |

| 7 days | Data Not Available | Data Not Available | Data Not Available | |

| 25 | 24 hours | Data Not Available | Data Not Available | Data Not Available |

| 7 days | Data Not Available | Data Not Available | Data Not Available |

Forced Degradation Studies

Forced degradation studies are undertaken to identify the likely degradation products and pathways of this compound.

Table 5: Forced Degradation of this compound

| Stress Condition | % Degradation | Major Degradation Products (RRT) |

| Acid Hydrolysis (0.1N HCl) | Data Not Available | Data Not Available |

| Base Hydrolysis (0.1N NaOH) | Data Not Available | Data Not Available |

| Oxidation (3% H₂O₂) | Data Not Available | Data Not Available |

| Thermal (80°C) | Data Not Available | Data Not Available |

| Photolytic (ICH Q1B) | Data Not Available | Data Not Available |

Experimental Protocols

The following are generalized protocols for the determination of solubility and stability.

Solubility Determination: Shake-Flask Method

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., buffer, organic solvent) in a sealed glass vial.

-

The vials are agitated in a temperature-controlled shaker (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.

-

The concentration of this compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment: HPLC Method

-

A stability-indicating HPLC method is developed and validated for this compound. This method should be able to separate the intact compound from its degradation products.

-

Samples of this compound (solid or in solution) are stored under the conditions specified in the stability protocol.

-

At designated time points, an aliquot of the sample is withdrawn, appropriately diluted, and analyzed by the HPLC method.

-

The peak area of this compound and any degradation products are recorded. The percentage of remaining this compound and the formation of degradants are calculated.

Visualizations

As no specific signaling pathways for this compound have been identified, the following diagram illustrates a generalized workflow for a forced degradation study.

Caption: A generalized workflow for conducting forced degradation studies on a new chemical entity.

A Technical Guide to the Spectroscopic Analysis of Scillascillol and Related Lanostane Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction to Scillascillol and Lanostane Triterpenoids

This compound is a natural product with the chemical name Lanost-8-en-2-oic acid, 17,23-epoxy-3,23,24,28-tetrahydroxy-,-lactone, (3β,4β,23S,24S,25R)- and a molecular formula of C30H46O6. It belongs to the lanostane class of triterpenoids, a large and diverse group of natural products known for their complex structures and significant biological activities. The structural elucidation of such molecules is heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This guide presents the spectroscopic data and analytical workflow for a representative lanostane triterpenoid, Ganotropic Acid , which shares the core lanostane skeleton.

Spectroscopic Data of a Representative Lanostane Triterpenoid: Ganotropic Acid

The following tables summarize the ¹H and ¹³C NMR data for Ganotropic Acid, isolated from the mushroom Ganoderma tropicum.

Table 1: ¹H NMR Spectroscopic Data for Ganotropic Acid (in CD₃OD)

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| 1α | 1.15 | m | |

| 1β | 1.80 | m | |

| 2α | 1.70 | m | |

| 2β | 1.95 | m | |

| 3 | 3.25 | dd | 11.5, 4.5 |

| 5 | 1.35 | d | 10.5 |

| 6α | 1.50 | m | |

| 6β | 2.10 | m | |

| 7 | 4.55 | d | 9.5 |

| 12α | 1.85 | m | |

| 12β | 2.20 | m | |

| 15 | 4.90 | dd | 10.0, 6.5 |

| 16α | 2.05 | m | |

| 16β | 2.30 | m | |

| 20 | 2.50 | m | |

| 21 | 1.10 | d | 7.0 |

| 22α | 2.15 | m | |

| 22β | 2.45 | m | |

| 24 | 4.30 | m | |

| 27 | 1.25 | d | 6.5 |

| 18 | 0.90 | s | |

| 19 | 1.20 | s | |

| 28 | 1.05 | s | |

| 29 | 0.95 | s | |

| 30 | 1.30 | s |

Table 2: ¹³C NMR Spectroscopic Data for Ganotropic Acid (in CD₃OD)

| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |

| 1 | 34.7 | 16 | 45.0 |

| 2 | 27.9 | 17 | 94.9 |

| 3 | 78.4 | 18 | 18.5 |

| 4 | 38.8 | 19 | 22.5 |

| 5 | 49.1 | 20 | 36.5 |

| 6 | 27.7 | 21 | 19.0 |

| 7 | 69.2 | 22 | 46.7 |

| 8 | 158.8 | 23 | 110.5 |

| 9 | 141.9 | 24 | 75.5 |

| 10 | 38.7 | 25 | 33.0 |

| 11 | 200.2 | 26 | 178.0 |

| 12 | 47.2 | 27 | 21.0 |

| 13 | 49.7 | 28 | 28.5 |

| 14 | 54.5 | 29 | 16.0 |

| 15 | 73.2 | 30 | 25.0 |

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the molecular formula of a new compound. For Ganotropic Acid, the following data was reported:

-

Molecular Formula: C₃₀H₄₄O₈

-

HRESIMS: m/z 532.2985 [M]⁺ (calculated for C₃₀H₄₄O₈, 532.2981)

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for lanostane triterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance 500 MHz or 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard.

-

¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons in the molecule.

-

¹³C NMR: One-dimensional carbon NMR spectra are recorded to identify the number of unique carbon atoms and their chemical environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: A suite of two-dimensional NMR experiments is essential for complete structure elucidation:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectra are typically obtained on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Data Acquisition: The instrument is operated in either positive or negative ion mode to detect the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). The high resolution and mass accuracy of the instrument allow for the unambiguous determination of the elemental composition and, consequently, the molecular formula.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel natural product like this compound.

Caption: Workflow for Natural Product Structure Elucidation.

This comprehensive approach, combining meticulous isolation with advanced spectroscopic analysis, is fundamental to the successful characterization of complex natural products like this compound and other lanostane triterpenoids, paving the way for further investigation into their biological and pharmacological properties.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Scillascillol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scillascillol is a lanostane-type triterpenoid that has been isolated from Scilla scilloides[1]. The genus Scilla, and the closely related Drimia, are known sources of a variety of bioactive compounds, including cardiac glycosides and triterpenoids, which have shown potential pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer effects[1][2]. These compounds are of significant interest to the pharmaceutical and nutraceutical industries. This document provides detailed methodologies for the extraction and purification of this compound, based on established techniques for isolating similar natural products from plant sources.

Data Presentation

Effective evaluation and comparison of extraction and purification protocols require meticulous data recording. The following tables are provided as a template for researchers to summarize their quantitative data.

Table 1: Extraction Efficiency of this compound

| Extraction Method | Plant Material (g) | Solvent System | Solvent Volume (mL) | Extraction Time (h) | Temperature (°C) | Crude Extract Yield (g) | This compound Content in Crude Extract (%) | Overall Yield (%) |

| Maceration | ||||||||

| Soxhlet Extraction | ||||||||

| Ultrasound-Assisted Extraction | ||||||||

| Microwave-Assisted Extraction |

Table 2: Purification of this compound

| Purification Step | Starting Material (g) | Method | Stationary Phase | Mobile Phase | Yield (mg) | Purity (%) | Purification Fold |

| Column Chromatography | Silica Gel | ||||||

| Sephadex LH-20 | |||||||

| Preparative HPLC | C18 | ||||||

| Crystallization |

Experimental Protocols

The following protocols are generalized methods for the extraction and purification of this compound from plant material, such as the bulbs of Scilla scilloides.

Protocol 1: Extraction of this compound

This protocol describes a standard solvent extraction method.

1. Plant Material Preparation:

- Collect fresh bulbs of Scilla scilloides.

- Wash the bulbs thoroughly with water to remove any soil and debris.

- Slice the bulbs into thin pieces and dry them in a well-ventilated oven at 40-50°C until a constant weight is achieved.

- Grind the dried plant material into a fine powder using a mechanical grinder.

2. Solvent Extraction (Maceration):

- Weigh the powdered plant material.

- Place the powder in a large glass container with a lid.

- Add methanol to the container to fully submerge the powder, with a typical solvent-to-solid ratio of 10:1 (v/w).

- Seal the container and allow it to stand at room temperature for 48-72 hours with occasional shaking.

- After the maceration period, filter the mixture through Whatman No. 1 filter paper.

- Collect the filtrate and repeat the extraction process with fresh methanol on the plant residue two more times to ensure complete extraction.

- Combine all the filtrates.

3. Solvent Evaporation:

- Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

- The resulting crude extract should be a thick, viscous residue.

- Store the crude extract at 4°C until further purification.

Protocol 2: Purification of this compound

This protocol outlines a multi-step chromatographic purification process.

1. Preliminary Fractionation (Optional):

- The crude methanolic extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity.

- Dissolve the crude extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane, chloroform, and ethyl acetate.

- Concentrate each fraction and analyze for the presence of this compound using Thin Layer Chromatography (TLC).

2. Column Chromatography on Silica Gel:

- Prepare a silica gel (60-120 mesh) column in a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

- Adsorb the crude extract or the most promising fraction onto a small amount of silica gel and load it onto the top of the prepared column.

- Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

- Collect fractions of a fixed volume and monitor the separation using TLC.

- Combine the fractions containing this compound based on their TLC profiles.

3. Gel Filtration on Sephadex LH-20:

- For further purification, the this compound-rich fraction can be subjected to gel filtration chromatography.

- Prepare a Sephadex LH-20 column and equilibrate it with methanol.

- Dissolve the fraction in a minimal amount of methanol and load it onto the column.

- Elute the column with methanol and collect fractions.

- Monitor the fractions by TLC and combine those containing the purified this compound.

4. Preparative High-Performance Liquid Chromatography (HPLC):

- For final purification to achieve high purity, use preparative HPLC.

- A C18 column is typically used for the separation of triterpenoids.

- The mobile phase could be a gradient of acetonitrile and water.

- Inject the partially purified this compound fraction onto the column.

- Monitor the elution profile with a UV detector.

- Collect the peak corresponding to this compound.

- Evaporate the solvent to obtain pure this compound.

5. Structure Elucidation:

- The structure of the purified compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) (1H and 13C).

Visualizations

The following diagrams illustrate the experimental workflows.

Caption: Workflow for the extraction of this compound.

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the HPLC-MS Analysis of Scillascillol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scillascillol, a lanostane-type triterpenoid isolated from plants of the Scilla genus, has garnered interest for its potential biological activities.[1] Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a robust and specific method for the analysis of this compound. These application notes provide a detailed protocol for the quantitative analysis of this compound using HPLC-MS/MS.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from dried and powdered Scilla bulbs.

Materials:

-

Dried and powdered Scilla bulbs

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.45 µm syringe filters

Procedure:

-

Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

-

Add 20 mL of 80% methanol in water.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonciate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-MS analysis.

HPLC-MS/MS Method for Quantitative Analysis

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30-95% B; 10-12 min: 95% B; 12-12.1 min: 95-30% B; 12.1-15 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Collision Gas | Argon |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound (Hypothetical):

-

Note: As the exact mass and fragmentation of this compound are not publicly available, hypothetical values based on typical lanostane triterpenoids are used. The precursor ion [M+H]⁺ would need to be determined by infusion of a pure standard.

-

Precursor Ion (m/z): 457.4

-

Product Ion 1 (m/z): 439.4 (Loss of H₂O)

-

Product Ion 2 (m/z): 421.4 (Loss of 2xH₂O)

-

Collision Energy: Optimized for each transition (typically 15-30 eV)

-

Dwell Time: 100 ms

-

Data Presentation

Method Validation Parameters

The following tables summarize the typical performance characteristics of an HPLC-MS/MS method for the quantification of triterpenoids, adapted for this compound analysis.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | 1 - 1000 | >0.995 | 0.3 | 1.0 |

Table 2: Precision and Accuracy

| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |

| This compound | 5 | < 5.0 | < 6.0 | 95 - 105 |

| 50 | < 4.5 | < 5.5 | 97 - 103 | |

| 500 | < 4.0 | < 5.0 | 98 - 102 |

Table 3: Recovery

| Analyte | Matrix | Spiked Conc. (ng/mL) | Recovery (%) |

| This compound | Plant Extract | 10 | 85 - 95 |

| 100 | 88 - 96 |

Visualization

Experimental Workflow

The overall workflow for the HPLC-MS analysis of this compound is depicted below.

Putative Signaling Pathway

Lanostane-type triterpenoids have been reported to exhibit anti-inflammatory and cytotoxic activities.[1][2][3] A potential mechanism of action involves the modulation of key signaling pathways such as NF-κB and MAPK, which are central regulators of inflammation and apoptosis.

References

Application Note: Quantification of Scillascillol in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Scillascillol, a triterpenoid found in plant extracts, utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It also outlines a hypothetical signaling pathway for this compound based on related compounds.

Introduction

This compound is a triterpenoid compound that has been isolated from the whole plants of Scilla scilloides. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, including anti-inflammatory, anti-cancer, and cardioactive effects. Given the therapeutic potential of related compounds, accurate quantification of this compound in plant extracts is crucial for phytochemical analysis, quality control of herbal preparations, and further pharmacological studies.

This application note details a robust and sensitive analytical methodology for the determination of this compound. While specific methods for this compound are not widely published, this protocol is based on established techniques for the analysis of structurally similar triterpenoids from plant matrices.[1][2][3] Additionally, a hypothetical signaling pathway is proposed, drawing parallels with the known mechanisms of cardiac glycosides, a class of compounds that can share structural similarities and biological activities with some triterpenoids.[4][5]

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization depending on the specific plant matrix.

Materials:

-

Dried and powdered plant material (e.g., Scilla scilloides)

-

Ethanol (75-95%)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm)

Protocol:

-

Weigh 1 gram of the dried, powdered plant material into a conical flask.

-

Add 20 mL of 75% ethanol.

-

Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[6]

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a separate flask.

-

Repeat the extraction process (steps 2-5) two more times with the remaining plant residue to ensure complete extraction.

-

Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried extract in a known volume of methanol or the initial mobile phase for HPLC/LC-MS analysis.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the analytical instrument.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in purified or semi-purified extracts.

Instrumentation and Conditions:

| Parameter | Recommended Conditions |

| HPLC System | A standard HPLC system with a UV or Charged Aerosol Detector (CAD) |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) or a C30 column for improved resolution of triterpenoids.[7][8] |

| Mobile Phase | A gradient of acetonitrile and water is commonly used. A typical gradient could be: 0-20 min, 70-90% acetonitrile; 20-25 min, 90% acetonitrile; 25-30 min, 70% acetonitrile. The addition of 0.1% formic acid may improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-35°C[8] |

| Detection | UV detection at a low wavelength (e.g., 205-210 nm) is often necessary for triterpenoids lacking strong chromophores.[8] A Charged Aerosol Detector (CAD) can provide more uniform response for non-chromophoric compounds.[7] |

| Injection Volume | 10-20 µL |

Calibration:

A calibration curve should be prepared using a certified reference standard of this compound at a minimum of five different concentrations. The peak area of this compound in the samples is then used to calculate its concentration based on the linear regression of the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

| Parameter | Recommended Conditions |

| LC System | A high-performance liquid chromatography or ultra-high-performance liquid chromatography (UHPLC) system. |

| Mass Spectrometer | A triple quadrupole or Q-TOF mass spectrometer. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI can be advantageous for less polar compounds like some triterpenoids.[3] |

| Ionization Mode | Positive or negative ion mode should be optimized for this compound. |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For a hypothetical compound with a molecular weight of 502.69, one might look for a precursor ion of [M+H]+ at m/z 503.7 and then identify characteristic product ions. |

| Chromatography | The same column and mobile phase conditions as the HPLC method can be used as a starting point, with adjustments made to optimize separation and ionization. |

Data Analysis:

Quantification is performed using the Multiple Reaction Monitoring (MRM) mode. The peak area of the specific MRM transition for this compound is used for quantification against a calibration curve prepared with a certified reference standard.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of this compound in Scilla scilloides Extracts

| Extraction Method | Analytical Method | This compound Concentration (mg/g of dry plant material) ± SD |

| Ultrasound-Assisted Ethanol | HPLC-UV | Example Value: 1.25 ± 0.11 |

| Ultrasound-Assisted Ethanol | LC-MS/MS | Example Value: 1.32 ± 0.08 |

| Maceration (72h, Ethanol) | HPLC-UV | Example Value: 0.89 ± 0.09 |

| Maceration (72h, Ethanol) | LC-MS/MS | Example Value: 0.95 ± 0.06 |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.

Caption: Experimental workflow for this compound quantification.

Hypothetical Signaling Pathway of this compound

Based on the known mechanisms of cardiac glycosides, which can share structural similarities with triterpenoids, a hypothetical signaling pathway for this compound is proposed below. This pathway suggests that this compound may inhibit the Na+/K+-ATPase pump, leading to downstream effects on intracellular calcium levels and activation of signaling cascades like MAPK/ERK and PI3K/Akt.[4][5][9] It is important to note that this is a theoretical model and requires experimental validation.

Caption: Hypothetical signaling pathway of this compound.

Conclusion

The protocols described in this application note provide a comprehensive framework for the quantification of this compound in plant extracts using HPLC and LC-MS/MS. While these methods are based on established procedures for similar triterpenoids, optimization for the specific plant matrix and this compound itself is recommended. The proposed hypothetical signaling pathway offers a starting point for investigating the molecular mechanisms underlying the biological activities of this compound. Further research is necessary to validate this pathway and fully elucidate the pharmacological potential of this natural compound.

References

- 1. A liquid chromatography-atmospheric pressure photoionization tandem mass spectrometric (LC-APPI-MS/MS) method for the determination of triterpenoids in medicinal plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 6. maxapress.com [maxapress.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

Application Notes and Protocols for In Vitro Bioactivity Assays of Scillascillol

For Researchers, Scientists, and Drug Development Professionals